(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Fragment-based drug discovery Lead-like properties Molecular weight optimization

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928809-95-3, C₉H₁₂N₄O, MW 192.22 g/mol) is a bifunctional pyrazole-pyrazole methanol featuring an N-ethyl substituent on the 5-yl ring and a free NH on the 4-yl ring. Computed physicochemical parameters include TPSA 66.73 Ų and LogP 0.7078.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B13342558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(C2=CNN=C2)O
InChIInChI=1S/C9H12N4O/c1-2-13-8(3-4-12-13)9(14)7-5-10-11-6-7/h3-6,9,14H,2H2,1H3,(H,10,11)
InChIKeyLISOYRQCRLAOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol — Procurement-Grade Heterocyclic Building Block for Fragment-Based Discovery and Scaffold Optimization


(1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 1928809-95-3, C₉H₁₂N₄O, MW 192.22 g/mol) is a bifunctional pyrazole-pyrazole methanol featuring an N-ethyl substituent on the 5-yl ring and a free NH on the 4-yl ring. Computed physicochemical parameters include TPSA 66.73 Ų and LogP 0.7078 . The compound is commercially supplied at 95% purity and serves as a versatile intermediate for medicinal chemistry and agrochemical programs requiring a non-halogenated, low-molecular-weight pyrazole scaffold with dual hydrogen-bond donor and acceptor functionality .

Why (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol Cannot Be Casually Replaced by In-Class Pyrazole Methanol Analogs


Among the pyrazole methanol family, seemingly minor substituent variations produce large shifts in key molecular properties that govern fragment screening performance, pharmacokinetic behavior, and synthetic tractability. The N-ethyl-1H-pyrazol-5-yl regioisomer occupies a distinct property space relative to its N-methyl analog (ΔLogP 0.58, ΔPSA 23.9 Ų) and differs fundamentally from its 4-bromo-1-ethyl congener in molecular weight (192.22 vs. 271.11 g/mol) and hydrogen-bond acceptor count (4 vs. 3) [1]. Pyrazole scaffolds are well-established privileged structures in medicinal chemistry, where even single-atom modifications can ablate target binding, alter metabolic stability, or shift selectivity profiles [2]. Generic substitution without quantitative head-to-head property comparison therefore carries a material risk of failed fragment elaboration or compromised lead optimization.

Quantitative Differentiation Evidence for (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol vs. Key Analogs and In-Class Alternatives


Molecular Weight Advantage for Fragment-Based Drug Discovery vs. 4-Bromo-1-ethyl Analog

For fragment-based drug discovery (FBDD), molecular weight is a first-pass filter: ideal fragments fall below 250 Da, with a practical upper bound of 300 Da. The target compound (MW 192.22 g/mol) sits well within the optimal fragment space , whereas its 4-bromo-1-ethyl analog (MW 271.11 g/mol) is 40.9% heavier and 78.89 Da larger [1]. The difference of 78.89 Da equates to the addition of a bromine atom, which not only increases mass but also reduces the fragment's ligand efficiency potential. In FBDD campaigns, fragments exceeding 250 Da typically exhibit lower hit rates and poorer ligand efficiency indices, making the lighter non-halogenated scaffold the strategically preferred starting point.

Fragment-based drug discovery Lead-like properties Molecular weight optimization

Hydrogen-Bond Acceptor Count Advantage for Polypharmacological Target Engagement vs. 4-Bromo Analog

Hydrogen-bond acceptor (HBA) count is a critical determinant of a fragment's ability to engage kinase hinge regions and other polar binding pockets. The target compound possesses 4 HBA sites — contributed by the two pyrazole ring nitrogens, the hydroxyl oxygen, and the second pyrazole NH — allowing simultaneous hydrogen-bond interactions across multiple protein residues . In contrast, the 4-bromo analog provides only 3 HBA sites [1], losing one acceptor due to bromine substitution at the 4-position of the 5-yl ring. The extra HBA in the target compound maps to the free NH of the 1H-pyrazol-4-yl moiety, a motif frequently exploited in ATP-competitive kinase inhibitor design for hinge-region hydrogen bonding.

Hydrogen bonding Target engagement Kinase hinge binding

Lipophilicity Reduction vs. N-Methyl Analog for Improved Aqueous Solubility and Metabolic Profile

Lipophilicity (LogP) is a prime determinant of aqueous solubility, metabolic clearance, and off-target promiscuity. The target compound has a computed LogP of 0.7078 , whereas its N-methyl analog (1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has an AlogP of 1.29 , representing a 0.58 log-unit increase in lipophilicity for the methyl congener. This difference translates to an approximately 3.8-fold higher octanol-water partition coefficient for the N-methyl analog, predicting lower aqueous solubility and potentially higher CYP-mediated oxidative metabolism. N-Ethyl substitution provides a balanced intermediate lipophilicity between the more polar unsubstituted pyrazole and the more lipophilic N-methyl variant, consistent with established medicinal chemistry principles that favor ethyl over methyl for fine-tuning pharmacokinetic properties without excessive lipophilicity burden.

Lipophilicity LogP Aqueous solubility Metabolic stability

Topological Polar Surface Area Differentiation vs. N-Methyl Analog for Optimized CNS Penetration Potential

Topological polar surface area (TPSA) is a key predictor of blood-brain barrier (BBB) penetration, with values below 90 Ų generally associated with CNS exposure and values below 60–70 Ų predicting favorable passive brain penetration. The target compound has a TPSA of 66.73 Ų , placing it below the commonly cited 90 Ų BBB threshold and within the range associated with moderate-to-good CNS penetration potential. The N-methyl analog has a higher PSA of 90.65 Ų (ΔPSA = 23.92 Ų), crossing the 90 Ų threshold and predicting reduced passive BBB permeability. The 23.92 Ų difference arises from the additional N-methyl group's effect on the overall polar surface distribution, despite both compounds having identical heteroatom composition.

TPSA Blood-brain barrier penetration CNS drug design Membrane permeability

Non-Halogenated Scaffold Advantage: Purity Benchmark and Procurement Cost Context vs. 4-Bromo Analog

The absence of halogen substitution in the target compound confers both synthetic simplicity and procurement cost advantages relative to halogenated congeners. The target compound is commercially available at 95% purity (Leyan, Cat. No. 2111493) , matching the purity specification of the 4-bromo analog (95%, Enamine) [1]. However, the bromo analog commands a premium price reflective of the additional synthetic steps required for regiospecific bromination: Enamine lists 0.05 g at $948.00 [1], whereas the target compound is stocked by multiple vendors with inquiry-based pricing consistent with a less expensive, simpler synthetic route (condensation of 1-ethyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde followed by reduction) . The non-halogenated scaffold also eliminates complications from dehalogenation side reactions during downstream catalytic transformations, reducing purification burden and improving overall synthetic yield in multistep sequences.

Building block procurement Synthetic tractability Cost efficiency Purity

Optimal Application Scenarios for (1-Ethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol Based on Differentiated Evidence


Fragment-Based Screening Libraries for Kinase and CNS Targets

With MW 192.22 g/mol (<250 Da optimal fragment threshold), TPSA 66.73 Ų (<90 Ų BBB penetration threshold), and 4 HBA for multi-dentate hinge-region hydrogen bonding , the compound is an ideal inclusion in fragment screening libraries targeting kinases, CNS receptors, and other ATP-binding proteins. Its LogP of 0.7078 balances solubility and permeability [1], while the free 1H-pyrazol-4-yl NH provides a validated kinase hinge-binding motif. Procurement at 95% purity in multi-gram quantities enables cost-effective library assembly for high-throughput fragment screening campaigns.

Non-Halogenated Pyrazole Scaffold for Parallel Medicinal Chemistry Elaboration

The absence of halogen substituents eliminates dehalogenation side reactions during downstream Pd-catalyzed cross-coupling, Suzuki-Miyaura, or Buchwald-Hartwig transformations, making this compound a chemically robust starting scaffold for parallel synthesis . The hydroxymethyl group serves as a convenient handle for oxidation to the corresponding aldehyde or carboxylic acid, Mitsunobu coupling, or mesylation/amination sequences. The dual-pyrazole architecture enables simultaneous exploration of both pyrazole rings for SAR studies without the synthetic burden of protecting-group strategies.

Agrochemical Intermediate for Fungicide and Herbicide Lead Discovery

Pyrazole derivatives with 4-yl methanol substitution patterns have demonstrated fungicidal and herbicidal activity in multiple patent families, including substituted pyrazolylpyrazoles and microbiocidal pyrazole derivatives [1]. The target compound's non-halogenated, low-molecular-weight profile (~192 Da) aligns with modern agrochemical design principles emphasizing reduced environmental persistence and lower logP for improved soil mobility profiles. Its bifunctional reactivity enables rapid diversification into ester, ether, carbamate, and sulfonate derivatives for structure-activity relationship exploration against phytopathogenic fungi and herbicide-resistant weed species.

Computational Chemistry and In Silico Screening Campaigns

The well-defined computed property profile (TPSA 66.73 Ų, LogP 0.7078, MW 192.22, HBA 4, HBD 2, Rotatable Bonds 3) makes the compound an ideal test case for computational docking, molecular dynamics simulations, and machine-learning-based activity prediction models. Its intermediate LogP and moderate TPSA place it in the 'sweet spot' of drug-like chemical space (Rule-of-5 compliant by inspection), enabling its use as a calibration standard or reference compound in virtual screening validation studies. The compound's complete absence of halogen atoms also avoids the well-known halogen-bonding artifacts that complicate scoring function accuracy in many docking programs.

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